molecular formula C11H17NO B13190944 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

Cat. No.: B13190944
M. Wt: 179.26 g/mol
InChI Key: PJXZKGFNDRFMHK-UHFFFAOYSA-N
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Description

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a spirocyclic compound characterized by a six-membered nonane ring fused to a two-membered oxirane (epoxide) ring via a single oxygen atom (the "1-oxa" designation).

The spiro[2.6]nonane scaffold introduces conformational rigidity, which is advantageous in medicinal chemistry for targeting specific biological pockets. The nitrile group may participate in hydrogen bonding or serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids).

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6-ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-2-9-4-3-6-11(7-5-9)10(8-12)13-11/h9-10H,2-7H2,1H3

InChI Key

PJXZKGFNDRFMHK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(CC1)C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the following steps:

    Formation of the Spirocyclic Ring: The initial step involves the formation of the spirocyclic ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction. A suitable leaving group on the spirocyclic ring is replaced by a cyanide ion (CN⁻) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile may involve:

    Batch or Continuous Flow Reactors: These reactors provide controlled environments for the cyclization and substitution reactions.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed under basic conditions.

Major Products

    Oxidation: Products may include 6-Ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid or 6-Ethyl-1-oxaspiro[2.6]nonane-2-one.

    Reduction: The major product is 6-Ethyl-1-oxaspiro[2.6]nonane-2-amine.

    Substitution: Products depend on the nucleophile used, such as 6-Ethyl-1-oxaspiro[2.6]nonane-2-azide or 6-Ethyl-1-oxaspiro[2.6]nonane-2-methanol.

Scientific Research Applications

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

Spiro Ring Size and Heteroatoms
  • 6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile (CAS 91339-54-7) : Features a smaller spiro[2.5]octane system (five-membered ring fused to a two-membered oxirane). The isopropyl substituent enhances hydrophobicity compared to the ethyl group in the target compound .
  • 7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride (CAS 2304951-87-7): Replaces the oxygen atom with nitrogen ("7-aza"), forming a secondary amine. The hydrochloride salt improves solubility in polar solvents .
  • (2R,3R)-3-(1-Mesityl-1H-imidazole-2-carbonyl)spiro[4.4]nonane-2-carbonitrile: A larger spiro[4.4]nonane system with an imidazole-carbonyl substituent, demonstrating the versatility of spiro scaffolds in accommodating bulky functional groups .
Functional Group Modifications
  • Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS 1561409-18-4): Replaces the nitrile with a carboxylate ester (-COOEt). This modification increases hydrophobicity and alters metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Reference
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile* C₁₁H₁₅NO 193.25 (calc.) Ethyl (C₂H₅), nitrile (-CN) Inferred
6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile C₁₁H₁₅NO 193.25 Isopropyl (C₃H₇), smaller spiro system
7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride C₉H₁₄N₂·HCl 186.68 Nitrogen heteroatom, hydrochloride salt
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate C₁₂H₂₀O₃ 212.29 Methyl (CH₃), ester (-COOEt)

*Calculated molecular weight based on structural similarity.

Biological Activity

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by case studies and research findings.

Structural Characteristics

The compound features a spirocyclic structure characterized by its two interconnected rings sharing a common carbon atom, along with a carbonitrile functional group. This structural arrangement contributes to its rigidity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including:

  • Anticancer Properties : Similar spirocyclic compounds have shown potential as anticancer agents. The unique spatial configuration allows for effective binding to protein targets involved in cancer progression.
  • Antimicrobial Activity : Spirocyclic compounds have been explored for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound may interact with specific enzymes, affecting various metabolic pathways. For instance, it could inhibit methionine aminopeptidase 2 (MetAP2), which has implications in cancer and obesity treatment .

Synthesis Methods

The synthesis of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can be achieved through various methods:

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the spirocyclic structure.
  • Functional Group Modifications : Incorporating the carbonitrile group through nucleophilic substitutions or other organic transformations.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and potential applications:

  • Anticancer Studies : A study on oxaspiro compounds demonstrated their ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is crucial for cancer cell proliferation .
  • Antimicrobial Efficacy : Research indicated that certain dioxaspiro compounds exhibited significant antimicrobial activity against various pathogens, highlighting their potential as new therapeutic agents .

Comparative Analysis of Similar Compounds

The following table summarizes notable properties of related spirocyclic compounds:

Compound NameStructure TypeFunctional GroupsNotable Properties
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrileSpirocyclicCarbonitrilePotential anticancer activity
1-Oxaspiro[2.6]nonaneSpirocyclicNoneGeneral spirocyclic properties
1-Vinyl-4,9-dioxaspiro[2.6]nonaneSpirocyclicVinylUnique polymerization characteristics
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylateSpirocyclicCarboxylateDifferent reactivity and effects

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